

Applications in the Synthesis of Fluorescent Probes: Detailed Notes and Protocols

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Compound of Interest

Compound Name: 5-Bromo-2-methylisoquinolin-1(2H)-one

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This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes for the detection of specific biological analytes. The following sections focus on two key areas: the detection of Reactive Oxygen Species (ROS) and the measurement of enzyme activity, featuring a coumarin-based probe for hypochlorite and a near-infrared (NIR) probe for β -galactosidase, respectively.

Application Note 1: A "Turn-On" Fluorescent Probe for Hypochlorite (ROS) Detection

Introduction: Hypochlorite (HOCl/ClO^-) is a highly reactive oxygen species crucial for the innate immune system's defense against pathogens. However, its overproduction is linked to various inflammatory diseases and tissue damage. The fluorescent probe W-HOCl, a coumarin derivative, offers a selective and sensitive method for detecting hypochlorite in biological systems. Its mechanism relies on the hypochlorite-mediated oxidation of a non-fluorescent thioether to a fluorescent sulfoxide, resulting in a "turn-on" signal with a significant increase in fluorescence intensity.^{[1][2]}

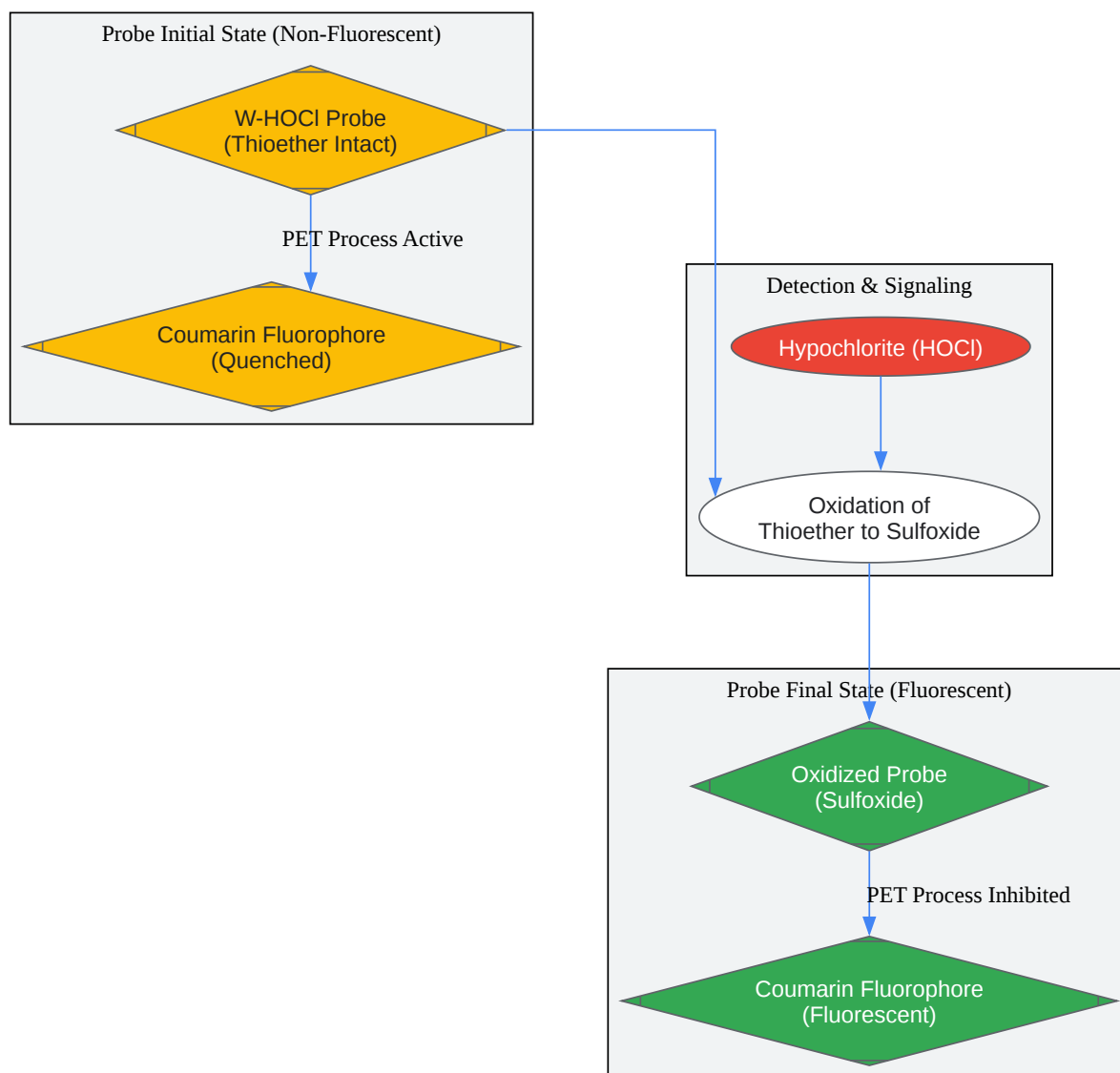
Quantitative Data Summary

The photophysical and performance characteristics of the W-HOCl probe are summarized below.

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	380 nm	[3]
Emission Wavelength (λ_{em})	460 nm	[4]
Stokes Shift	80 nm	[4]
Fluorescence Enhancement	~42-fold	[1][2][4][5]
Limit of Detection (LOD)	6 nM	[1][2][4][5][6]
Response Time	< 20 seconds	[7]
Optimal pH Range	4.0 - 10.0	[3]

Signaling Pathway & Detection Mechanism

The detection mechanism involves a Photoinduced Electron Transfer (PET) process. In its native state, the thioether group quenches the fluorescence of the coumarin fluorophore. Upon reaction with hypochlorite, the thioether is oxidized to a sulfoxide, which inhibits the PET process and restores the fluorescence of the coumarin.[1]



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Caption: Detection mechanism of the W-HOCl fluorescent probe for hypochlorite.

Experimental Protocols

This protocol describes the synthesis of the W-HOCl probe by coupling 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thiomorpholine.^{[1][6]}

Materials:

- 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Thiomorpholine
- Dichloromethane (DCM)
- Methanol (MeOH)
- Sodium Sulfate (Na_2SO_4)
- Rotary evaporator
- Column chromatography setup (Silica gel)

Procedure:

- Couple thiomorpholine and 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid. (Specific coupling reagents and conditions, such as DCC/DMAP or EDC/HOBt, should be selected based on standard peptide coupling procedures.)
- After the reaction is complete (monitored by TLC), dilute the reaction mixture with DCM and wash with water.
- Combine the organic layers and dry over anhydrous Na_2SO_4 .
- Remove the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography using a DCM:MeOH (20:1) solvent system.
- Collect the fractions containing the pure product and evaporate the solvent to obtain W-HOCl as an off-white solid (Yield: 82%).

- Characterize the final product using ^1H NMR, ^{13}C NMR, FTIR, and HRMS to confirm its structure and purity.[1][6]

Materials:

- W-HOCl probe stock solution (e.g., 1 mM in DMSO)
- HEPES buffer (10 mM, pH 7.4, containing 60% EtOH)
- Sodium hypochlorite (NaOCl) solution of known concentration
- Fluorometer

Procedure:

- Prepare a 10 μM solution of the W-HOCl probe in the HEPES buffer.
- Add varying concentrations of NaOCl solution to the probe solution.
- Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.
- Measure the fluorescence intensity at 460 nm with an excitation wavelength of 380 nm.[3]
- Plot the fluorescence intensity against the hypochlorite concentration to generate a calibration curve.

Materials:

- HeLa cells (or other suitable cell line)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- W-HOCl probe
- NaOCl or a cellular stress inducer (e.g., lipopolysaccharide, LPS)
- Confocal microscope

Procedure:

- Culture HeLa cells on a suitable imaging dish (e.g., glass-bottom dish) until they reach 70-80% confluency.
- Wash the cells twice with PBS.
- To image exogenous hypochlorite, incubate the cells with a solution of NaOCl (e.g., 10-50 μ M) in culture medium for 30 minutes.
- Wash the cells again with PBS.
- Incubate the cells with W-HOCl probe (e.g., 5-10 μ M) in culture medium for 30 minutes at 37°C.
- Wash the cells three times with PBS to remove any excess probe.
- Image the cells using a confocal microscope with excitation at ~405 nm and collect emission in the blue channel (~425-475 nm).

Application Note 2: A Near-Infrared (NIR) Fluorescent Probe for β -Galactosidase Activity

Introduction: β -galactosidase (β -gal) is a hydrolase enzyme that cleaves β -galactosides into monosaccharides. Its activity is a widely recognized biomarker for cellular senescence and is often overexpressed in certain cancers, such as primary ovarian cancer.[8][9][10] The near-infrared (NIR) fluorescent probe DCMCA- β gal provides a highly sensitive method for detecting β -gal activity in vitro and in vivo. The probe consists of a NIR fluorophore capped with a β -D-galactopyranoside moiety. In the presence of β -gal, this moiety is enzymatically cleaved, releasing the highly fluorescent NIR chromophore in a "turn-on" fashion.[9]

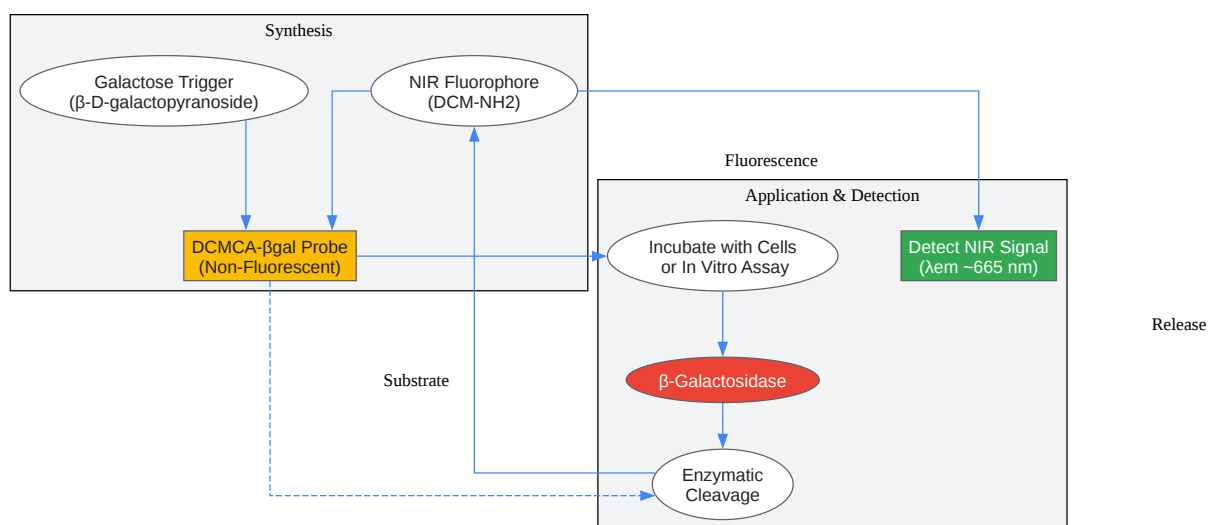
Quantitative Data Summary

The key performance metrics for the DCMCA- β gal probe are outlined below.

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	~650 nm	[9]
Emission Wavelength (λ_{em})	~665 nm (NIR)	[9]
Detection Range (Linear)	0–1.2 U/mL	[9]
Limit of Detection (LOD)	1.26×10^{-3} U/mL	[9]
Emission Type	"Turn-on" Near-Infrared	[9]

Synthesis and Detection Workflow

The synthesis involves attaching a galactose trigger to a NIR fluorophore. The detection workflow begins with the probe entering the cellular environment, followed by enzymatic cleavage by β -galactosidase, leading to the release of the fluorophore and subsequent NIR emission, which can be detected by fluorescence microscopy or in vivo imaging systems.



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Caption: General workflow for the synthesis and application of a β -galactosidase probe.

Experimental Protocols

This protocol provides a general method for measuring β -gal activity using a fluorogenic substrate like DCMCA- β gal.

Materials:

- DCMCA- β gal probe stock solution (in DMSO)

- β -galactosidase enzyme standard (from E. coli)
- Assay buffer (e.g., PBS, pH 7.4, or citrate-phosphate buffer, pH 4.5)[11]
- 96-well black microplate
- Plate reader with fluorescence capabilities

Procedure:

- Prepare a series of β -galactosidase standards of known concentrations in the assay buffer.
- Prepare a working solution of the DCMCA- β gal probe (e.g., 10 μ M) in the assay buffer.
- In a 96-well plate, add 50 μ L of each enzyme standard or sample per well.
- Initiate the reaction by adding 50 μ L of the probe working solution to each well.
- Incubate the plate at 37°C for 30 minutes, protected from light.[11][12]
- Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex/Em ~650/665 nm for DCMCA-NH₂).
- Subtract the fluorescence of a blank (buffer and probe only) from all readings.
- Generate a standard curve by plotting fluorescence intensity versus β -gal activity and use it to determine the activity in unknown samples.

This protocol is designed for visualizing β -gal activity in cell lines known to overexpress the enzyme, such as SKOV3 (human ovarian cancer) or LacZ-transfected cells.[9][13]

Materials:

- SKOV3 cells or another suitable β -gal expressing cell line
- Cell culture medium
- PBS

- DCMCA- β gal probe
- Confocal or fluorescence microscope with appropriate filters for NIR imaging

Procedure:

- Seed SKOV3 cells in a glass-bottom imaging dish and culture until they reach the desired confluency.
- Remove the culture medium and wash the cells gently with warm PBS.
- Prepare a working solution of the DCMCA- β gal probe (e.g., 5-10 μ M) in serum-free culture medium.
- Incubate the cells with the probe solution for 30-60 minutes at 37°C.
- Wash the cells twice with PBS to remove the excess probe.
- Add fresh, phenol red-free culture medium or PBS to the cells for imaging.
- Image the cells using a fluorescence microscope. Use an excitation source around 630-650 nm and collect the emission signal above 665 nm.
- As a negative control, use a cell line with low or no β -gal expression and perform the same staining procedure. A significantly lower fluorescence signal should be observed.

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